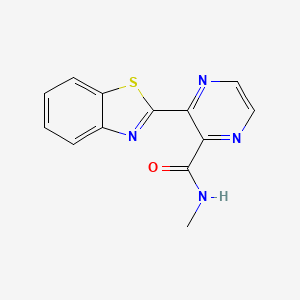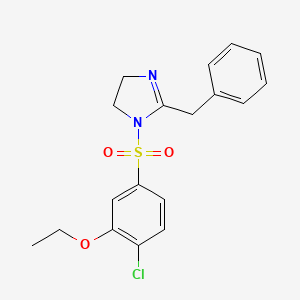![molecular formula C26H16BrN5O3S B12121506 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- CAS No. 610261-35-3](/img/structure/B12121506.png)
1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by its unique structure, which includes a benzotriazinone core, a bromophenyl group, and an imidazole ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the benzotriazinone core through cyclization reactions.
- Introduction of the bromophenyl group via electrophilic aromatic substitution.
- Coupling of the imidazole ring through nucleophilic substitution or cross-coupling reactions.
- Final assembly of the compound through thiolation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up of the reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzotriazinones and imidazoles.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A simpler analog without the additional functional groups.
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
CAS No. |
610261-35-3 |
|---|---|
Molecular Formula |
C26H16BrN5O3S |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
3-[[1-(4-bromophenyl)-4-(2-oxochromen-3-yl)imidazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C26H16BrN5O3S/c27-17-9-11-18(12-10-17)31-14-22(20-13-16-5-1-4-8-23(16)35-25(20)34)28-26(31)36-15-32-24(33)19-6-2-3-7-21(19)29-30-32/h1-14H,15H2 |
InChI Key |
ZTGSEALYZTZYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=N3)SCN4C(=O)C5=CC=CC=C5N=N4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)


![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)




![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)
![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

